N-[(E)-anthracen-9-ylmethylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide
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Overview
Description
N-[(E)-anthracen-9-ylmethylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide is a complex organic compound that features an anthracene moiety, a sulfonamide group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-anthracen-9-ylmethylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide typically involves a condensation reaction between anthracene-9-carbaldehyde and a suitable amine, followed by further functionalization to introduce the sulfonamide and benzamide groups. One common method involves the use of a Schiff base reaction, where anthracene-9-carbaldehyde reacts with an amine to form an imine intermediate. This intermediate can then be further reacted with 4-chlorobenzenesulfonyl chloride and benzoyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-anthracen-9-ylmethylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The sulfonamide and benzamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonamide or benzamide groups.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted sulfonamide and benzamide derivatives.
Scientific Research Applications
N-[(E)-anthracen-9-ylmethylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the anthracene moiety’s photophysical properties.
Mechanism of Action
The mechanism of action of N-[(E)-anthracen-9-ylmethylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide involves its interaction with specific molecular targets. For example, as an inhibitor of ZNF207, it binds to the protein and disrupts its function, leading to the downregulation of stem-related genes and inhibition of tumorigenesis and migration in glioma cells . The compound’s photophysical properties also make it useful as a fluorescent probe, where it can intercalate into DNA or bind to specific cellular structures, allowing for imaging and detection .
Comparison with Similar Compounds
Similar Compounds
N-(anthracen-9-ylmethyl)benzamide: Lacks the sulfonamide group but retains the anthracene and benzamide moieties.
N-(anthracen-9-ylmethylidene)-N-phenylbenzene-1,4-diamine: Similar structure but with a different amine component.
Anthracene-based emitters: Used in OLEDs and other electronic applications.
Uniqueness
N-[(E)-anthracen-9-ylmethylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide is unique due to the combination of its anthracene, sulfonamide, and benzamide groups, which confer specific photophysical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C28H20ClN3O3S |
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Molecular Weight |
514.0 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C28H20ClN3O3S/c29-21-13-15-22(16-14-21)36(34,35)32-27-12-6-5-11-25(27)28(33)31-30-18-26-23-9-3-1-7-19(23)17-20-8-2-4-10-24(20)26/h1-18,32H,(H,31,33)/b30-18+ |
InChI Key |
BVGDBFHEAVCFCA-UXHLAJHPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=CC=CC=C4NS(=O)(=O)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC=CC=C4NS(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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